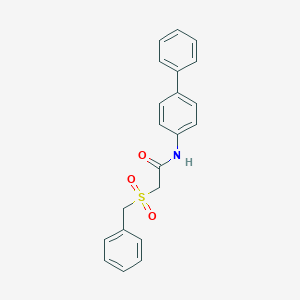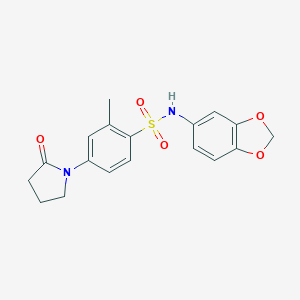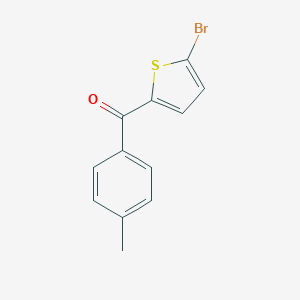![molecular formula C26H27N3O5S B496737 2-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE](/img/structure/B496737.png)
2-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzamide core with a morpholinosulfonyl group and a phenethyl substituent, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzoyl chloride derivative. This intermediate is then reacted with morpholine to introduce the morpholinosulfonyl group. The final step involves coupling the resulting intermediate with phenethylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzoyl and phenethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE
- **N-(4-Morpholinosulfonylphenyl)-2-phenylethylamine
- **4-(Morpholinosulfonyl)benzoyl chloride
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholinosulfonyl group enhances its solubility and stability, while the phenethyl substituent provides additional sites for chemical modification and interaction with biological targets.
This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research and industrial applications.
Propriétés
Formule moléculaire |
C26H27N3O5S |
|---|---|
Poids moléculaire |
493.6g/mol |
Nom IUPAC |
2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C26H27N3O5S/c30-25(21-10-12-22(13-11-21)35(32,33)29-16-18-34-19-17-29)28-24-9-5-4-8-23(24)26(31)27-15-14-20-6-2-1-3-7-20/h1-13H,14-19H2,(H,27,31)(H,28,30) |
Clé InChI |
SFTOGQUTBHVITE-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NCCC4=CC=CC=C4 |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NCCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-butoxyphenoxy)ethyl]propanamide](/img/structure/B496656.png)


![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3,4-dimethoxybenzamide](/img/structure/B496661.png)


![2-[(Methylamino)carbonyl]benzyl 2-thiophenecarboxylate](/img/structure/B496665.png)

![N-[2-[(2,5-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B496668.png)

![2,3,4-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B496670.png)



